2-(Phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen, which contribute to their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This compound is particularly noted for its applications in medicinal chemistry and drug development.
The compound can be classified as a thiazole derivative, specifically an acetamide with a phenylsulfanyl group. Its chemical structure is characterized by the presence of a thiazole ring, which is essential for its biological activity. The compound is identified by the CAS number 406471-10-1 and has been referenced in various scientific literature focusing on synthetic methods and biological evaluations.
The synthesis of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under conditions conducive to Hantzsch thiazole synthesis. The general steps include:
The molecular formula of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is . The structure features:
The compound's structural characteristics can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into the functional groups present and their interactions.
2-(Phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide can participate in various chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with biological targets at the molecular level:
Research indicates that these interactions lead to significant biological effects, including antimicrobial activity and potential anticancer effects .
The physical properties of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be utilized to assess purity and stability over time .
The applications of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide extend across several scientific disciplines:
Thiazole derivatives represent a structurally diverse class of nitrogen-sulfur heterocyclic compounds that occupy a privileged position in modern medicinal chemistry. Characterized by a five-membered ring containing both sulfur and nitrogen atoms at non-adjacent positions (1,3-thiazole), these compounds demonstrate remarkable versatility in drug design due to their favorable electronic distribution, metabolic stability, and capacity for diverse molecular interactions. The exploration of thiazole-based pharmacophores has yielded numerous clinically valuable agents across therapeutic domains, establishing this heterocyclic system as a critical scaffold in pharmaceutical development. The intrinsic bioactivity of the thiazole nucleus stems from its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking phenomena, facilitating target engagement with various biological macromolecules. Furthermore, the synthetic accessibility of thiazole derivatives through well-established reactions like the Hantzsch synthesis enables efficient structural diversification for structure-activity relationship exploration and lead optimization campaigns targeting diverse disease pathways [8].
Thiazole-containing compounds demonstrate a remarkably broad spectrum of pharmacological activities, underpinning their therapeutic value across multiple disease categories. The clinical significance of thiazole derivatives is exemplified by numerous approved drugs, including the anticancer agent dasatinib (targeting BCR-Abl and Src kinases), the α-specific PI3K inhibitor alpelisib for advanced breast cancer, and antimicrobials such as the β-lactamase inhibitor tazobactam and the siderophore cephalosporin cefiderocol [5] [8]. This structural motif contributes critically to target recognition and binding in these therapeutic agents. Beyond established drugs, contemporary research continuously reveals new pharmacological dimensions for thiazole derivatives. Recent investigations highlight significant antimicrobial activity against resistant pathogens, with specific thiazole hybrids exhibiting minimum inhibitory concentrations as low as 3.125 μg/mL against clinically relevant strains of Staphylococcus aureus, Escherichia coli, and Candida albicans [7]. Molecular hybridization strategies, particularly the conjugation of thiazole with other pharmacophores like benzimidazole, benzoxazole, pyrazolo[1,5-a]pyrimidine, and benzothiazole, have yielded compounds with enhanced potency and novel mechanisms of action against resistant microbial strains [5] [7]. In oncology, novel thiazole derivatives demonstrate potent nanomolar-level cytotoxicity against diverse human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and epithelioid carcinoma (HeLa), often through mechanisms involving DNA intercalation, topoisomerase II inhibition, or interference with critical signaling pathways essential for tumor proliferation and survival [3] [6] [8]. The pharmacological versatility extends further to anti-inflammatory applications, where specific thiazole derivatives modulate cholinesterase activity and suppress pro-inflammatory cytokine production (e.g., TNF-α and IL-8) in activated immune cells, suggesting potential for managing neuroinflammatory conditions .
Table 1: Biological Activities of Representative Thiazole Derivatives
Activity Profile | Representative Structural Features | Potency Range | Primary Molecular Targets |
---|---|---|---|
Antimicrobial | Thiazole-pyrazole hybrids, Thiazole-benzimidazoles | MIC: 3.125–200 μg/mL | DNA gyrase, Bacterial cell wall synthesis |
Anticancer | 2-Aminothiazoles, Thiazolopyran-isoindoledione hybrids | IC50: 0.40–10 μM | Topoisomerase II, VEGFR-2, PI3K, DNA polymerase |
Anti-inflammatory | 1,3-Thiazole fragments with aryl substitutions | IC50: μM range | Cholinesterases, Cytokine production pathways |
Multitargeting Agents | Thiazole-acetamide conjugates with phenylsulfanyl groups | Variable across targets | Enzyme inhibition, DNA interaction, Signal transduction |
2-Aminothiazole derivatives constitute a critically important subclass distinguished by the presence of a primary amino group (-NH2) at the C2 position of the thiazole ring. This amino functionality significantly expands the compound's capacity for hydrogen bonding and serves as a versatile handle for structural elaboration, enabling the generation of diverse derivatives with tailored biological properties. The 2-aminothiazole core is synthetically accessible primarily through the Hantzsch thiazole synthesis, involving the condensation of α-halo carbonyl compounds with thioureas or thioamides under varying conditions [8]. This reaction pathway facilitates the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring, allowing systematic exploration of steric and electronic effects on biological activity. Within the specific context of "2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide" (molecular formula: C11H10N2OS2, molecular weight: 250.33 g/mol), the 2-aminothiazole moiety serves as the fundamental pharmacophore that enables target engagement [2]. The acetamide linker (-NH-C(O)CH2-) attached to the C2 nitrogen atom provides structural flexibility and connects the thiazole system to the phenylsulfanyl moiety, creating a conjugated system that influences electron distribution across the molecule. This molecular architecture facilitates diverse biological interactions, particularly with enzymes critical for cellular proliferation and microbial viability. Research demonstrates that modifications to the 2-amino group through acylation reactions, as exemplified by the formation of the acetamide bridge in this compound, profoundly impact pharmacological activity profiles. Such structural changes influence electronic properties, conformational flexibility, lipophilicity, and ultimately, bioavailability and target affinity [8] [10]. The incorporation of diverse substituents on the phenyl ring of the phenylsulfanyl group or structural variations within the thiazole nucleus itself enables systematic structure-activity relationship studies to optimize potency and selectivity against specific biological targets.
Table 2: Key Structural Features of 2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide and Derivatives
Structural Component | Functional Role | Common Modifications | Impact on Bioactivity |
---|---|---|---|
2-Aminothiazole Core | Primary pharmacophore, Hydrogen bonding capability | Alkyl/aryl at C4/C5, Halogenation | Dictates target specificity and binding affinity |
Acetamide Linker (-NHCOCH₂-) | Connects thiazole to phenylsulfanyl, Provides flexibility | Replacement with other linkers (e.g., ester) | Modifies conformation and metabolic stability |
Phenylsulfanyl Moiety | Enhances lipophilicity, Influences electron distribution | Substituents on phenyl ring (e.g., NO₂, OCH₃) | Tunes electronic effects and membrane penetration |
Hybrid Systems | Combines multiple pharmacophores | Fusion with naphthalene, other heterocycles | Expands biological spectrum (e.g., anticancer) |
Sulfur-containing functional groups, particularly thioethers (sulfides) and thiazole rings, confer distinct physicochemical and pharmacological properties to bioactive molecules. The phenylsulfanyl group (-S-C6H5) in "2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide" represents a critical determinant of its biological profile, contributing significantly to its pharmacological behavior beyond merely serving as a lipophilic appendage. The sulfur atom in thioethers possesses a large atomic radius, polarizability, and a lone pair of electrons in a 3p orbital, enabling participation in various non-covalent interactions with biological targets, including dipole-dipole interactions, hydrogen bonding (as a weak acceptor), and hydrophobic interactions [4]. The phenylsulfanyl moiety specifically enhances the compound's lipophilicity, reflected in calculated partition coefficients, thereby facilitating passive diffusion across biological membranes and improving cellular uptake—a crucial factor for intracellular target engagement, particularly in antimicrobial and anticancer applications. Furthermore, this group can undergo metabolic transformations, including oxidation to sulfoxides or sulfones, which may alter biological activity or represent active metabolites themselves . When integrated with the electron-rich thiazole ring, the phenylsulfanyl group contributes to an extended conjugated system that influences the molecule's electronic distribution, potentially enhancing DNA intercalation capabilities or interactions with enzyme active sites containing electrophilic residues. This electronic modulation is evidenced in studies where derivatives incorporating electron-withdrawing groups (e.g., nitro substituents) on the phenyl ring exhibited enhanced antimicrobial potency compared to unsubstituted analogs, attributed to improved target binding or altered redox properties [3] [7]. In more complex hybrid architectures, such as "N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide" (molecular formula: C19H16N2OS2, molecular weight: 352.47 g/mol), the phenylsulfanyl moiety maintains its functional role while the naphthothiazole component provides additional planar surface area for stacking interactions with biological macromolecules, demonstrating how sulfur-containing groups synergize with extended aromatic systems to enhance target affinity [4]. Computational analyses, including molecular docking and density functional theory calculations, consistently reveal that the phenylsulfanyl group participates in hydrophobic interactions within enzyme binding pockets or DNA grooves, stabilizing ligand-target complexes and contributing significantly to the observed biological activities of thiazole-acetamide derivatives [6] .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: